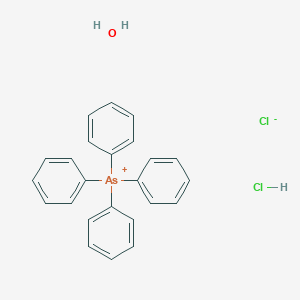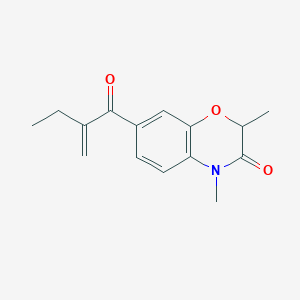
2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, also known as DIMBOA, is a naturally occurring compound found in a wide range of plants, including maize, wheat, and rye. DIMBOA has been extensively studied due to its potential applications in agriculture, medicine, and biotechnology.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) and the induction of oxidative stress in target cells. 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics.
Efectos Bioquímicos Y Fisiológicos
2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have a wide range of biochemical and physiological effects. In plants, 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have insecticidal and herbicidal properties, as well as a role in plant defense against pathogens. In animals, 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, as well as a role in the regulation of cellular antioxidant defense mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its natural occurrence in plants, its wide range of potential applications, and its relatively low toxicity compared to synthetic pesticides. The limitations of using 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its variability in concentration and purity depending on the source, its potential for degradation over time, and the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
For research on 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one include the identification of the specific targets and pathways involved in its mechanism of action, the optimization of its synthesis and purification methods, the development of new applications in agriculture and medicine, and the exploration of its potential as a tool for studying plant-microbe interactions. Additionally, further research is needed to fully understand the potential risks and benefits of using 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in various applications.
Métodos De Síntesis
The synthesis of 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one can be achieved through various methods, including chemical synthesis, plant extraction, and microbial fermentation. Chemical synthesis involves the reaction of 2,4-dimethylbenzoxazole with 2-methylene-1-oxobutyl chloride in the presence of a base catalyst. Plant extraction involves the isolation of 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one from plants that naturally produce the compound. Microbial fermentation involves the use of microorganisms to produce 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one through the fermentation of plant material.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in agriculture, medicine, and biotechnology. In agriculture, 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have insecticidal and herbicidal properties, making it a potential alternative to synthetic pesticides. In medicine, 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential drug candidate. In biotechnology, 2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been used as a marker for genetic transformation and as a tool for studying plant-microbe interactions.
Propiedades
Número CAS |
116337-82-7 |
|---|---|
Nombre del producto |
2,4-Dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one |
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
2,4-dimethyl-7-(2-methylidenebutanoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H17NO3/c1-5-9(2)14(17)11-6-7-12-13(8-11)19-10(3)15(18)16(12)4/h6-8,10H,2,5H2,1,3-4H3 |
Clave InChI |
KSQWAFPOZRQKCX-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C |
SMILES canónico |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C |
Sinónimos |
2,4-dimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one 2,4-DMOB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)
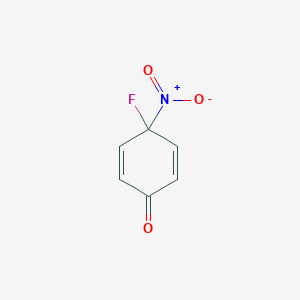
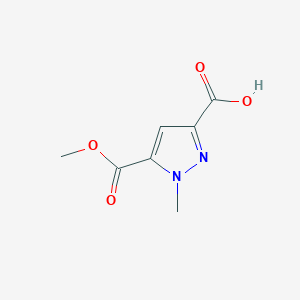
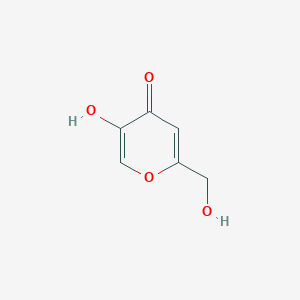
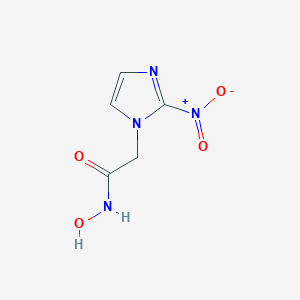
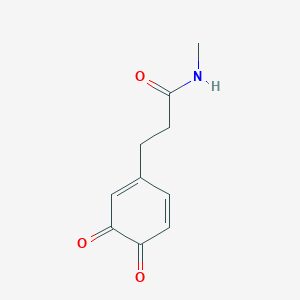
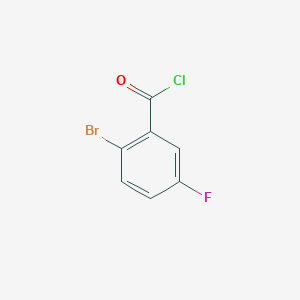
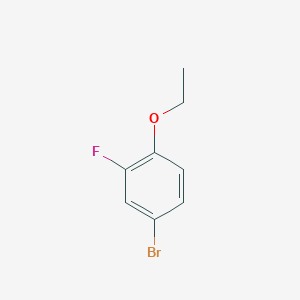
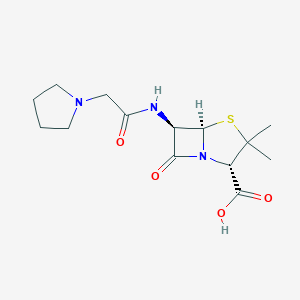
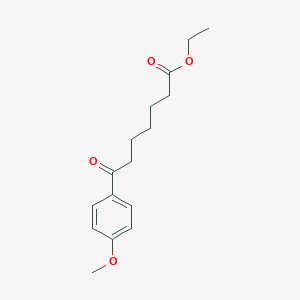
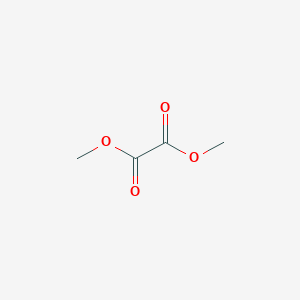
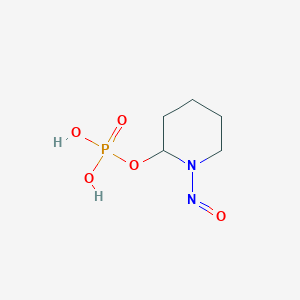
![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)
